molecular formula C16H13NO3 B1684327 PD98059 CAS No. 167869-21-8

PD98059

カタログ番号: B1684327
CAS番号: 167869-21-8
分子量: 267.28 g/mol
InChIキー: QFWCYNPOPKQOKV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD-98059は、ミトゲン活性化タンパク質キナーゼキナーゼ(MEK)の高度に選択的な阻害剤として知られる合成有機化合物です。 それは、細胞の成長、分化、生存に不可欠なMEK/細胞外シグナル調節キナーゼ(ERK)シグナル伝達経路を研究するために、科学研究で広く使用されています .

科学的研究の応用

Cancer Research

Mechanisms of Action
PD98059 inhibits the activation of MEK1 and MEK2, which are crucial components of the MAPK signaling pathway. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

  • Breast Cancer : In studies involving MCF-7 and MDA-MB-231 breast cancer cells, this compound was shown to suppress cell growth in a dose-dependent manner. Treatment with concentrations ranging from 1 µM to 20 µM resulted in significant inhibition of cell proliferation, with a growth inhibition ratio increasing from 4.7% at 1 µM to 33.1% at 50 µM .
  • Endometrial Cancer : A study developed a novel formulation combining this compound with paclitaxel, enhancing its cytotoxicity against resistant endometrial cancer cell lines. This formulation aimed to improve drug biodistribution and pharmacokinetics, showing promising results in overcoming chemoresistance .

Neurological Disorders

Inflammation Modulation
this compound has been investigated for its potential effects on neuroinflammatory conditions such as multiple sclerosis.

Case Studies

  • In experimental autoimmune encephalomyelitis (EAE) models, treatment with this compound significantly modulated inflammatory mediators, reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in brain tissues. This suggests that this compound could be a therapeutic candidate for managing neuroinflammation .

Pain Management

Analgesic Effects
Research indicates that this compound may enhance the analgesic effects of opioids in neuropathic pain models.

Case Studies

  • In a study where rats underwent chronic constriction injury, preemptive administration of this compound improved the efficacy of morphine and buprenorphine analgesia while inhibiting the upregulation of pro-nociceptive factors such as p38 MAPK and NF-kappaB .

Cardiovascular Research

Cardiomyopathy Studies
this compound has been utilized to investigate its effects on cardiac conditions, particularly those involving ERK signaling dysregulation.

Case Studies

  • A study using New Zealand rabbits with induced cardiomyopathy explored long-term applications of this compound. The findings provided insights into the compound's potential to modulate ERK signaling over extended periods, establishing a foundation for further cardiovascular research .

Toxicology and Organ Protection

Systemic Toxicity Reduction
this compound has shown promise in attenuating systemic toxicity associated with various insults.

Case Studies

  • In models of zymosan-induced non-septic shock, administration of this compound significantly reduced organ injury and systemic inflammation markers, demonstrating its protective effects against acute inflammatory responses .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cancer ResearchInhibition of MEK1/2Reduced proliferation in breast cancer cells; enhanced cytotoxicity with paclitaxel
Neurological DisordersModulation of inflammatory pathwaysDecreased pro-inflammatory cytokines in EAE models
Pain ManagementEnhancement of opioid analgesiaIncreased effectiveness of morphine/buprenorphine in neuropathic pain models
Cardiovascular ResearchModulation of ERK signalingLong-term application showed potential benefits in cardiomyopathy models
ToxicologyReduction of systemic toxicityAttenuated organ injury in zymosan-induced shock models

作用機序

PD-98059は、MEK/ERKシグナル伝達経路の重要な構成要素であるMEK1とMEK2の活性化を選択的に阻害することによって、その効果を発揮します。それは、MEK1とMEK2の不活性型に結合し、c-Rafなどの上流キナーゼによるそれらの活性化を阻止します。 この阻害は、ERK1とERK2のリン酸化と活性化を阻止し、最終的には細胞の成長と分化に影響を与えます .

準備方法

合成経路と反応条件

PD-98059は、複数段階の化学プロセスによって合成されます。合成は通常、2-アミノ-3-メトキシ安息香酸と4-ヒドロキシクマリンを特定の条件下で反応させて、目的の生成物を形成する工程が含まれます。 反応は、脱水剤と触媒の存在下で行われ、最終生成物の形成が促進されます .

工業的生産方法

詳細な工業的生産方法は広く公開されていませんが、PD-98059の工業規模での合成は、おそらく、実験室規模の合成プロセスの最適化を伴うでしょう。 これには、反応のスケールアップ、純度の確保、および化合物を大量に生産するための品質管理対策の実施が含まれます .

化学反応の分析

反応の種類

PD-98059は、アミノ基やメトキシ基などの官能基の存在により、主に置換反応を起こします。 これらの反応は、さまざまな研究目的のために化合物を修飾するために使用できます .

一般的な試薬と条件

PD-98059を含む反応で使用される一般的な試薬には、脱水剤、触媒、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒が含まれます。 反応は通常、目的の結果を得るために、制御された温度とpH条件下で行われます .

形成される主な生成物

PD-98059を含む反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、修飾された官能基を持つ誘導体の形成につながる可能性があり、これらはMEK/ERK経路のさまざまな側面を研究するために使用できます .

科学研究における用途

PD-98059は、化学、生物学、医学の分野で特に、幅広い科学研究の用途があります。主な用途には次のようなものがあります。

類似化合物との比較

PD-98059は、MEK1とMEK2に対する高い選択性でユニークです。類似の化合物には、MEK1とMEK2も阻害しますが、結合特性と効力は異なるU0126が含まれます。 別の類似した化合物には、同じシグナル伝達経路を研究するために使用されるが、薬物動態特性が異なるSL327があります .

類似化合物のリスト

  • U0126
  • SL327
  • トラメチニブ
  • セルメチニブ

PD-98059は、MEK1とMEK2の不活性型への特異的な結合により、MEK/ERK経路に焦点を当てた研究において貴重なツールとなっています .

生物活性

PD98059 is a selective inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), primarily targeting the MEK1/2 pathways. Its significance in biological research stems from its ability to modulate various cellular processes, including differentiation, proliferation, and apoptosis. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant studies and data.

This compound inhibits the activation of MEK by blocking its phosphorylation by Raf-1, which subsequently prevents the activation of extracellular signal-regulated kinases (ERKs). This inhibition has been shown to affect multiple signaling pathways involved in cell proliferation and differentiation.

Key Biological Activities

  • Cell Differentiation :
    • A study demonstrated that this compound enhances differentiation in C2 myoblasts, leading to increased creatine kinase (CK) activity and myotube formation. Specifically, CK activity increased 7.5-fold in this compound-treated cells compared to 4.5-fold in untreated controls and 4-fold with IGF-I treatment. Additionally, this compound treatment resulted in significant upregulation of myogenic-specific transcription factors such as MyoD and myogenin .
  • Pain Modulation :
    • This compound has been investigated for its analgesic properties in neuropathic pain models. In a study involving chronic constriction injury (CCI) in rats, this compound was found to reduce pain and enhance the effectiveness of opioids like morphine and buprenorphine. It inhibited the upregulation of pro-inflammatory cytokines (IL-1β, IL-6) while enhancing anti-nociceptive factors (IL-10) .
  • Cancer Cell Dynamics :
    • Research indicates that this compound can promote cell migration in breast cancer cells (MCF-7 and MDA-MB-231) by facilitating β-catenin nuclear translocation. This effect underscores the dual role of this compound as both an inhibitor and a promoter of certain cellular behaviors depending on the context .

Data Table: Summary of Biological Activities

Biological Activity Effect Study Reference
Cell DifferentiationEnhanced CK activity; increased myotube formation
Pain ModulationReduced pain; enhanced opioid effectiveness
Cancer Cell MigrationPromoted migration via β-catenin translocation
Immune Response ModulationInhibited pro-inflammatory cytokines; enhanced anti-nociceptive factors
Neurochemical ChangesReduced sympathetic excitation in heart failure model

Case Studies

  • Skeletal Muscle Differentiation :
    • In a controlled experiment with murine C2 skeletal myoblasts, this compound treatment led to significant morphological changes indicative of differentiation, alongside biochemical assays confirming increased CK levels and expression of differentiation markers .
  • Neuropathic Pain Management :
    • A rat model study demonstrated that preemptive administration of this compound significantly altered nociceptive pathways, leading to reduced pain perception and improved response to opioid analgesics over a week-long treatment period .
  • Cancer Research :
    • The effects of this compound on breast cancer cells revealed that while it inhibited cell proliferation at higher concentrations, it simultaneously promoted migratory capabilities, suggesting a complex role in cancer progression .

特性

IUPAC Name

2-(2-amino-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-14-8-4-6-11(16(14)17)15-9-12(18)10-5-2-3-7-13(10)20-15/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWCYNPOPKQOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168416
Record name 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167869-21-8
Record name 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167869-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 98059
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167869218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-98059
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17042
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-3-methoxy-phenyl)chromen-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-98059
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJE1IO5E3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(3-Methoxy-2-nitrophenyl)-4-oxo-4H-[1]benzopyran (1.73 g, 5.8 mmol) in methanol (50 mL) and THF (50 mL) is hydrogenated under pressure with RaNi (0.5 g). The solution is concentrated under reduced pressure and recrystallized from toluene to yield 2-(2-amino-3-methoxyphenyl)-4-oxo-4H-[1]benzopyran (900 mg, 58%) as a solid. 1H NMR (DMSO): δ8.07 (1H, d, J=8.0 Hz), 7.83 (1H, t, J=6.9 Hz), 7.70 (1H, d, J=7.7 Hz), 7.51 (1H, t, J=7.0 Hz), 7.09 (1H, d, J=8.0 Hz), 7.00 (1H, d, J=7.0 Hz), 6.71 (1H, t, J=8.0 Hz), 6.56 (1H, s), 5.30 (2H, s), 3.85 (3H, s).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD98059
Reactant of Route 2
Reactant of Route 2
PD98059
Reactant of Route 3
PD98059
Reactant of Route 4
PD98059
Reactant of Route 5
PD98059
Reactant of Route 6
PD98059
Customer
Q & A

Q1: What is the primary molecular target of PD98059?

A1: this compound selectively inhibits mitogen-activated protein kinase kinase 1 (MEK1), also known as MAPK/ERK kinase 1 (MEK1). [, , , , ]

Q2: How does this compound interact with MEK1?

A2: this compound acts as a non-competitive inhibitor of MEK1. It binds to a non-active site pocket of MEK1, preventing its activation and subsequent phosphorylation of extracellular signal-regulated kinases (ERK1/2). [, ]

Q3: What are the downstream consequences of inhibiting MEK1 with this compound?

A3: Inhibiting MEK1 with this compound disrupts the Ras-Raf-MEK-ERK signaling pathway, which plays a crucial role in various cellular processes such as proliferation, differentiation, survival, and apoptosis. [, , ]

Q4: Can you provide specific examples of how this compound affects cellular processes by inhibiting the MEK/ERK pathway?

A4: Certainly. Studies have shown that this compound can:

  • Inhibit Proliferation: this compound suppresses the proliferation of various cell types, including EJ cells [], murine lymphocytes [], ovarian cancer cells [], pancreatic stellate cells [], acute lymphocytic leukemia cells [], colorectal cancer cells [, , ], hippocampal neurons after oxygen-glucose deprivation [], and bone marrow stromal cells [].
  • Induce Apoptosis: this compound promotes apoptosis in esophageal squamous cell carcinoma cells [], and enhances the apoptotic effects of 5-fluorouracil in gastric cancer cells [].
  • Reduce Trypsinogen Activation: this compound inhibits trypsinogen activation in pancreatic acinar cells, which contributes to its protective effect against acute pancreatitis. []
  • Affect Cell Cycle Progression: this compound can induce cell cycle arrest, particularly in the G0/G1 and S/G2/M phases, depending on the cell type and experimental conditions. [, , ]
  • Modulate Cellular Responses: this compound can influence cellular responses to various stimuli, including cytokines [, , ], growth factors [, , , , , ], and chemical stressors [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。